molecular formula C12H15N3O B13881082 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine

Cat. No.: B13881082
M. Wt: 217.27 g/mol
InChI Key: AHXJVMFBXWJXEU-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the butan-1-amine moiety. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole core and have similar biological activities.

    1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl derivatives:

Uniqueness

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the oxadiazole ring with the butan-1-amine moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine

InChI

InChI=1S/C12H15N3O/c13-9-5-4-8-11-14-12(15-16-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2

InChI Key

AHXJVMFBXWJXEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCCN

Origin of Product

United States

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